Aloisine B is a compound classified as a pyrrolopyrazine, notable for its role as a selective inhibitor of cyclin-dependent kinases, particularly CDK2. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity. Aloisine B is derived from natural sources and is structurally related to aloisine A, another compound with similar biological activities.
Aloisine B was identified from the fermentation products of certain fungal species, particularly those belonging to the genus Penicillium. The compound falls under the classification of small organic molecules with the chemical structure characterized by a pyrrolopyrazine core. Its systematic name is 2,5-dimethyl-3-(4-chlorophenyl)-pyrrolo[1,2-b]pyrazine-1,4-dione, and it is associated with the CAS number 496864-14-3.
The synthesis of aloisine B can be achieved through several methods, including:
The synthesis typically requires conditions such as controlled temperature and pH to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Aloisine B features a complex molecular structure characterized by a fused pyrrolopyrazine ring system. The key structural components include:
The molecular formula of aloisine B is C12H10ClN3O2, with a molecular weight of approximately 253.68 g/mol. Crystallographic studies have provided insights into its three-dimensional arrangement, revealing how it interacts with target proteins like CDK2.
Aloisine B participates in various chemical reactions primarily linked to its role as a kinase inhibitor:
Kinetic assays have demonstrated that aloisine B exhibits competitive inhibition against ATP, suggesting that it effectively reduces kinase activity by preventing substrate phosphorylation.
The mechanism by which aloisine B exerts its effects involves:
Studies indicate that aloisine B significantly reduces cell viability in cancer cell lines by inducing cell cycle arrest at specific phases, corroborated by flow cytometry analyses.
Aloisine B has several scientific uses, particularly in:
Aloisine B emerged as a significant compound during systematic structure-activity relationship (SAR) studies of the pyrrolopyrazine scaffold that defined the aloisine family of kinase inhibitors. The foundational research on aloisines was pioneered by Mettey et al. in the early 2000s, with Aloisine B being developed alongside Aloisine A through strategic chemical modifications aimed at optimizing kinase inhibitory potency and selectivity profiles. This research period represented a critical phase in kinase inhibitor discovery when researchers were actively exploring chemical scaffolds beyond the purine-based structures that dominated early kinase inhibitor development [1] [2].
The discovery process involved synthesizing and evaluating numerous derivatives with substitutions at key positions on the pyrrolo[2,3-b]pyrazine core. Aloisine B specifically features a 4-chlorophenyl group at position 6 and an isopropyl moiety at position 7, distinguishing it structurally from other family members. These modifications were strategically designed to explore steric and electronic effects on target engagement and selectivity. Affinity chromatography studies using immobilized aloisine analogs later enabled comprehensive identification of cellular targets beyond initial biochemical screens, confirming Aloisine B's target spectrum within the human kinome [2]. This approach represented a significant methodological advancement, as traditional selectivity profiling against recombinant enzymes could only assess a fraction of the human kinome and often failed to capture physiologically relevant interactions.
Aloisine B demonstrates potent inhibitory activity against key cell cycle regulators and signaling kinases, with particular significance for CDKs and GSK-3 family members. Biochemical characterization reveals its distinct selectivity profile compared to other aloisines, with nanomolar potency against specific CDK family members:
Table 1: Kinase Inhibition Profile of Aloisine B
Target Kinase | IC₅₀ Value | Biological Significance |
---|---|---|
CDK1/Cyclin B | 850 nM | Master regulator of G2/M transition |
GSK-3β | 750 nM | Key regulator in Wnt signaling, tau phosphorylation |
CDK5/p35 | 13,000 nM | Neuronal development, tau hyperphosphorylation |
CDK2/Cyclin A | >10,000 nM | S-phase progression regulator |
Aloisine B achieves kinase inhibition through competitive ATP-binding site occupation, as confirmed by crystallographic studies of structurally similar aloisines bound to CDK2. These structures reveal that the inhibitor forms two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in the kinase's catalytic cleft. The chlorophenyl moiety of Aloisine B extends into a hydrophobic region that undergoes conformational rearrangement upon inhibitor binding, contributing to its selectivity profile among CDK family members [1] [7]. This binding mode is particularly effective against CDK1/cyclin B complexes, which play pivotal roles in controlling the G2/M checkpoint in dividing cells.
For GSK-3, Aloisine B shows notable inhibitory potency, especially against the GSK-3β isoform (IC₅₀ = 750 nM). This inhibition has significant implications because GSK-3β is a multifunctional serine/threonine kinase involved in diverse cellular processes including glycogen metabolism, Wnt signaling, and microtubule dynamics. Its aberrant activity is implicated in pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease and related tauopathies. The ability of Aloisine B to simultaneously target both CDKs and GSK-3 positions it uniquely among kinase inhibitors, as these targets collectively regulate critical pathways in both cancer and neurodegenerative conditions [1] [10].
Aloisine B holds substantial research significance due to its dual-pathway inhibition capability affecting both proliferative and neurodegenerative processes. In oncology research, its primary value lies in cell cycle arrest induction through selective CDK1 inhibition. By blocking CDK1/cyclin B activity, Aloisine B effectively arrests proliferating cells at the G2/M transition checkpoint, preventing mitotic entry and inducing growth inhibition in rapidly dividing cells. This mechanism has been demonstrated in cellular models where Aloisine treatment results in dual arrest at both G1 and G2 phases, providing a potential approach to target cancer cells with high proliferative indices [1] [4].
In neurodegenerative research, Aloisine B's importance stems primarily from its GSK-3β inhibitory activity. GSK-3β hyperactivation contributes significantly to Alzheimer's disease pathology through promotion of tau hyperphosphorylation, which leads to neurofibrillary tangle formation. Additionally, GSK-3β regulates β-amyloid production and inflammatory responses in microglia. By inhibiting this kinase, Aloisine B offers a potential approach to modulate multiple aspects of neurodegenerative pathology. The compound's ability to cross the blood-brain barrier (inferred from structural analogs) further enhances its therapeutic potential for central nervous system disorders [2] [8].
Beyond these primary applications, research has revealed an unexpected and potentially significant effect of aloisine compounds on cystic fibrosis transmembrane conductance regulator (CFTR) function. Though primarily studied with Aloisine A, structural analogs suggest Aloisine B may share similar activity. These compounds act as submicromolar potentiators of wild-type and mutant CFTR channels (including G551D and F508del variants) via a cAMP-independent mechanism. This activity occurs at concentrations well below those required for kinase inhibition, suggesting a distinct binding site and mechanism. This unexpected pharmacological effect opens potential research avenues for cystic fibrosis, positioning Aloisine derivatives as valuable tools for investigating CFTR regulation independent of protein kinase A pathways [10].
Table 2: Research Applications of Aloisine B
Research Area | Primary Target | Potential Therapeutic Application |
---|---|---|
Oncology | CDK1/Cyclin B | Cell cycle arrest in proliferating malignancies |
Neurodegeneration | GSK-3β | Alzheimer's disease, tauopathies |
Genetic Disorders | CFTR (indirect) | Cystic fibrosis (potentiator mechanism) |
Cell Biology | CDK5/p25 | Neuronal migration, dopaminergic signaling |
The research versatility of Aloisine B is further enhanced by its differentiation from pan-CDK inhibitors. Its more selective targeting (particularly toward CDK1 and GSK-3) potentially reduces off-target effects that have hampered the clinical development of broader-spectrum CDK inhibitors. This selectivity profile makes Aloisine B an important chemical probe for dissecting the specific contributions of CDK1 and GSK-3β in complex disease models, particularly where these pathways intersect in conditions like glioblastoma or in the neuronal response to DNA damage [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7